molecular formula C17H19N3O4S B11348034 N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide

Cat. No.: B11348034
M. Wt: 361.4 g/mol
InChI Key: SRIDAMMTHJSLJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide is a complex organic compound that features a morpholine ring, a thiophene ring, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Morpholine Derivative: The initial step involves the preparation of a morpholine derivative by reacting morpholine with an appropriate alkylating agent.

    Thiophene Introduction: The morpholine derivative is then reacted with a thiophene compound under specific conditions to introduce the thiophene ring.

    Nitrobenzamide Formation: Finally, the compound is subjected to nitration and amidation reactions to introduce the nitrobenzamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(morpholin-4-yl)-2-pyridin-2-ylethyl]amine
  • N-{(E)-[2-(morpholin-4-yl)quinolin-3-yl]methylidene}aniline

Uniqueness

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide is unique due to the presence of both a thiophene ring and a nitrobenzamide group, which confer distinct electronic and steric properties. This makes it particularly versatile in various chemical reactions and applications compared to its analogs.

Properties

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-3-nitrobenzamide

InChI

InChI=1S/C17H19N3O4S/c21-17(13-3-1-4-14(11-13)20(22)23)18-12-15(16-5-2-10-25-16)19-6-8-24-9-7-19/h1-5,10-11,15H,6-9,12H2,(H,18,21)

InChI Key

SRIDAMMTHJSLJR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.